3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
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Overview
Description
The compound “3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions involving “3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” would depend on the specific conditions and reagents used. Imidazo[1,2-a]pyrimidines can undergo a variety of reactions, including functionalization via radical reactions .Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues, which are part of the structure of the compound , have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Glutamine Synthetase Inhibitor
3-Amino-imidazo[1,2-a]-pyridines, which are structurally similar to the compound , have been developed as glutamine synthetase (MtGS) inhibitors . This enzyme is a potential target for the Mtb drug development .
Anti-Inflammatory Agents
Compounds containing the imidazo[1,2-a]pyrimidine structure have shown high potency and selectivity on the COX-2 enzyme, which plays a key role in inflammation .
Anticancer Agents
Imidazo[1,2-a]pyrimidin-5(1H)-ones, which are structurally similar to the compound , have been synthesized and evaluated for their potential as anticancer agents .
Antimicrobial Agents
Imidazole derivatives, which are part of the structure of the compound , have shown a broad range of biological activities, including antibacterial and antimycobacterial activities .
Antidiabetic Agents
Imidazole derivatives have also been reported to show antidiabetic activity .
Mechanism of Action
The mechanism of action of “3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” would depend on its specific biological target. Some imidazo[1,2-a]pyrimidines have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Future Directions
Imidazo[1,2-a]pyrimidines, including “3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide”, may have potential for further development as therapeutic agents, given their wide range of applications in medicinal chemistry . Future research could explore new synthetic methodologies, structure-activity relationships, and potential biological targets.
properties
IUPAC Name |
3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O/c1-13-6-7-14(18-12-25-9-3-8-22-20(25)24-18)11-17(13)23-19(26)15-4-2-5-16(21)10-15/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJBJIQASVUDTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide |
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